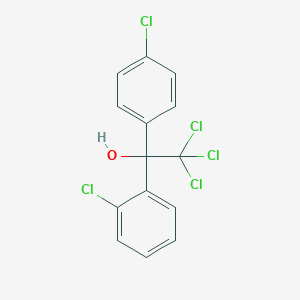

2,2,2-Trichloro-1-(2-chlorophenyl)-1-(4-chlorophenyl)ethanol

描述

2,2,2-Trichloro-1-(2-chlorophenyl)-1-(4-chlorophenyl)ethanol, also known as this compound, is a useful research compound. Its molecular formula is C14H9Cl5O and its molecular weight is 370.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

o,p’-Dicofol, also known as 2,2,2-Trichloro-1-(2-chlorophenyl)-1-(4-chlorophenyl)ethanol, 2,4’-Dicofol, or 2,4’-Dicofol 10 microg/mL in Cyclohexane, is an organochlorine pesticide that has been widely used in agriculture . This article will delve into the mechanism of action of o,p’-Dicofol, discussing its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

The primary target of o,p’-Dicofol is mites, making it a potent acaricide . It has been used to control mites on a variety of field crops, fruits, vegetables, ornamentals, cotton, and tea .

Mode of Action

o,p’-Dicofol interacts with the Androgen Receptor (AR), a member of the steroid hormone receptor family . The AR plays a crucial role in the physiology and pathology of diverse tissues . Dicofol can interfere with the normal functioning of the AR, although the detailed molecular mechanism is still under investigation .

Biochemical Pathways

It is known that dicofol can be dechlorinated, and the further degradation metabolite has been identified as p,p′-dichlorobenzophenone (dcbp) .

Pharmacokinetics

o,p’-Dicofol has a low aqueous solubility and is volatile . Based on its chemical properties, it is unlikely to leach to groundwater . It is moderately toxic to mammals and has a high tendency to bioaccumulate .

Result of Action

The molecular and cellular effects of o,p’-Dicofol’s action are primarily related to its interaction with the AR . It is recognized as an endocrine disruptor, and its binding process with the AR is mainly driven by lipophilic interactions and hydrogen bonding .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of o,p’-Dicofol. It is known for its environmental persistence and bioaccumulative property . Prolonged or repeated exposure to dicofol can cause skin irritation and hyperstimulation of nerve transmissions along nerve axons . It is also known to be highly toxic in fish, aquatic invertebrates, algae, and birds .

生物活性

2,2,2-Trichloro-1-(2-chlorophenyl)-1-(4-chlorophenyl)ethanol, commonly known as a derivative of DDT (dichloro-diphenyl-trichloroethane), is a synthetic chemical compound with significant biological activity. It is primarily noted for its insecticidal properties and has been studied for its potential effects on human health and the environment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity, and environmental impact.

- Molecular Formula : C₈H₆Cl₄O

- CAS Number : 10291-39-1

- Molecular Weight : 265.9 g/mol

- Structural Characteristics : The compound features a trichloroethyl group attached to chlorinated phenyl rings, which is crucial for its biological activity.

The primary mechanism through which this compound exerts its biological effects is through interference with the nervous systems of insects. It acts as a neurotoxin by:

- Inhibiting Sodium Channels : The compound binds to sodium channels in nerve cells, preventing normal ion flow and leading to paralysis and death in target organisms.

- Disruption of Neurotransmission : By altering neurotransmitter release and uptake, it affects synaptic transmission in both insects and potentially other organisms.

Toxicity Studies

Research has demonstrated that this compound exhibits varying degrees of toxicity across different species. The following table summarizes key findings from toxicity studies:

Environmental Impact

The environmental persistence of this compound raises concerns regarding its ecological footprint:

- Bioaccumulation : Studies indicate that this compound can accumulate in the fatty tissues of organisms, leading to higher concentrations up the food chain.

- Effects on Non-target Species : Research indicates that not only insects but also aquatic life can be adversely affected by runoff containing this compound.

Case Study 1: Aquatic Toxicity

A study conducted on the effects of this compound on freshwater ecosystems revealed significant impacts on fish populations. Fish exposed to sub-lethal concentrations exhibited behavioral changes, reduced reproductive success, and increased mortality rates over time.

Case Study 2: Human Health Implications

Epidemiological studies have suggested a correlation between exposure to DDT derivatives and various health issues in agricultural workers. Symptoms reported include neurological disorders and reproductive health problems, highlighting the need for further research into long-term exposure effects.

属性

IUPAC Name |

2,2,2-trichloro-1-(2-chlorophenyl)-1-(4-chlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl5O/c15-10-7-5-9(6-8-10)13(20,14(17,18)19)11-3-1-2-4-12(11)16/h1-8,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUXSISXJGNCOKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)(C(Cl)(Cl)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883169 | |

| Record name | o,p'-Dicofol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10606-46-9 | |

| Record name | o,p′-Dicofol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10606-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o,p'-Dicofol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010606469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o,p'-Dicofol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary concerns surrounding o,p'-dicofol's impact on avian reproduction?

A1: Research indicates that o,p'-dicofol exposure, particularly during embryonic development, can significantly impair avian reproduction. [] This is primarily attributed to its detrimental effect on eggshell formation in female birds, leading to thinner, weaker eggshells. [] Even at low doses (0.3 µg/g egg), o,p'-dicofol exposure during incubation has been shown to reduce eggshell strength, mass, and thickness in Japanese quail. [] Additionally, o,p'-dicofol can disrupt normal oviduct development in female offspring. []

Q2: How persistent is o,p'-dicofol in the environment, and how can its presence be monitored?

A2: While o,p'-dicofol itself can degrade, it breaks down into dichlorobenzophenone (DCBP), a more stable compound. [] By analyzing the ratio of p,p'-DCBP and o,p'-DCBP in environmental samples, researchers can infer past dicofol presence and potential usage patterns. [] This method was employed to assess dicofol levels in air samples from India, revealing its presence even in regions where its use is not officially documented. []

Q3: Are there efficient methods for detecting o,p'-dicofol and other pesticides in food products?

A3: Yes, researchers have developed and validated rapid analytical techniques like QuEChERS (quick, easy, cheap, effective, rugged, and safe) combined with Gas Chromatography coupled to triple quadrupole Mass Spectrometry (GC-MS/MS) for multiresidue pesticide analysis in food products like green tea (Camellia sinensis). [] This method allows for the detection and quantification of over 140 pesticides, including o,p'-dicofol, with low limits of quantification (LOQs) and high accuracy. []

Q4: What are the implications of detecting o,p'-dicofol in nutraceutical products?

A4: The detection of o,p'-dicofol in nutraceutical products like green tea, even at low levels (28-44 μg/kg), raises concerns about potential human exposure to this insecticide. [] While the long-term health consequences of chronic low-dose exposure are not fully understood, the established negative effects on avian reproduction underscore the need for further research and careful monitoring of o,p'-dicofol residues in food and the environment. [, ]

Q5: Are there any ongoing studies investigating the behavioral effects of o,p'-dicofol exposure in birds?

A5: Yes, research on the impact of o,p'-dicofol extends beyond physiological effects to investigate potential behavioral changes in exposed birds. [] These studies aim to understand whether o,p'-dicofol exposure can affect crucial behaviors like foraging, mating, and predator avoidance, further impacting individual fitness and population dynamics. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。